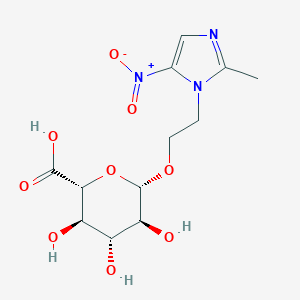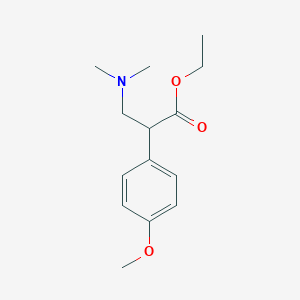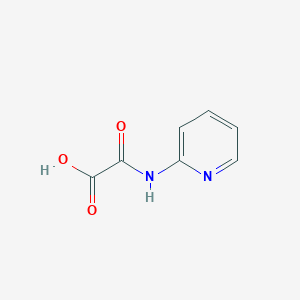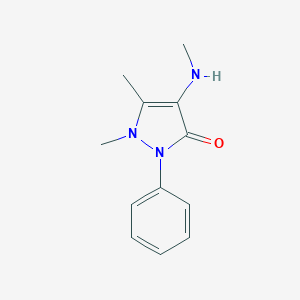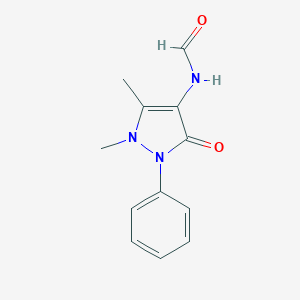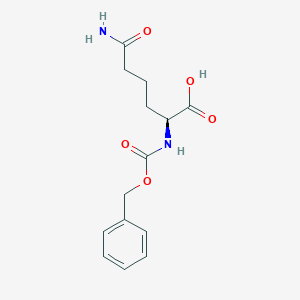
N2-Benzyloxycarbonyl-L-homoglutamine
説明
Synthesis Analysis
The synthesis of N2-benzyloxycarbonyl-L-homoglutamine involves the oxidation of L-lysine derivatives to L-α-aminoadipamic acid derivatives using KMnO4 in acidic media. This process ensures the preferential oxidation of the ε-methylene group, with the intact benzyloxycarbonyl protection now attached to the nitrogen atom of the δ-amide group. Achieving fair yields of the desired products, which are useful in peptide synthesis, requires careful control of the oxidation process to avoid over-oxidation and the formation of side products (Liberek & Kasprzykowska, 2009).
Molecular Structure Analysis
The molecular structure of N2-benzyloxycarbonyl-L-homoglutamine derivatives is characterized by the presence of a benzyloxycarbonyl group that provides protection to the nitrogen atom. This structure is crucial for its role in peptide synthesis, allowing for the selective activation and coupling of the molecule without undesired side reactions. The molecular structure supports the formation of peptide bonds while preventing the dehydration of the δ-carboxamide group during activation and coupling, ensuring the integrity of the molecule in various chemical environments (Liberek & Kasprzykowska, 2009).
Chemical Reactions and Properties
N2-Benzyloxycarbonyl-L-homoglutamine engages in chemical reactions characteristic of its functional groups, especially in peptide synthesis. The presence of the benzyloxycarbonyl group allows for selective activation and coupling reactions, which are essential for building complex peptide structures. The molecule's reactivity is finely tuned to avoid dehydration of the δ-carboxamide group, a common side reaction that can occur during peptide bond formation. This specificity in chemical reactions underlines the molecule's utility in synthesizing peptides with precise structural requirements (Liberek & Kasprzykowska, 2009).
Physical Properties Analysis
The physical properties of N2-benzyloxycarbonyl-L-homoglutamine, such as solubility, melting point, and stability, are influenced by its molecular structure. The benzyloxycarbonyl group increases the molecule's overall hydrophobicity, affecting its solubility in various solvents. These properties are critical when considering the compound's use in peptide synthesis, as they affect its reactivity and handling. Detailed studies on the physical properties are essential for optimizing reaction conditions in synthetic processes.
Chemical Properties Analysis
The chemical properties of N2-benzyloxycarbonyl-L-homoglutamine, including reactivity, stability under different conditions, and susceptibility to hydrolysis, are defined by its protective benzyloxycarbonyl group and the underlying homoglutamine structure. The protective group ensures that the molecule can participate in selective chemical reactions without premature degradation or unwanted side reactions. Understanding these chemical properties is vital for the efficient use of N2-benzyloxycarbonyl-L-homoglutamine in peptide synthesis and other chemical processes.
For more in-depth studies and applications of N2-Benzyloxycarbonyl-L-homoglutamine in peptide synthesis and chemical analysis, refer to the detailed works by Liberek and Kasprzykowska (2009) available through these links: Oxidation of L‐lysine derivatives, Side reactions of monoaminodicarboxylic acids in peptide synthesis.
科学的研究の応用
Peptide Synthesis and Modifications
N2-Benzyloxycarbonyl-L-homoglutamine is extensively utilized in peptide synthesis. A study by Liberek and Kasprzykowska (2009) demonstrated its use in understanding the side reactions of monoaminodicarboxylic acids in peptide synthesis. They found that during activation and coupling in peptide synthesis, N-benzyloxycarbonyl-L-homoglutamine undergoes minor conversion to nitrile by-products. The addition of N-hydroxybenzotriazole can eliminate the side-chain dehydration reaction that occurs during this process (Liberek & Kasprzykowska, 2009).
Enzymatic Reactions and Protein Synthesis
N2-Benzyloxycarbonyl-L-homoglutamine plays a role in enzymatic reactions relevant to protein synthesis. Glass and Pelzig (1977) described its use in enzymatic peptide synthesis, where enzyme-labile protection was applied for carboxyl groups. They employed N-benzyloxycarbonyl derivatives of isoglutamine and isoasparagine in these reactions (Glass & Pelzig, 1977).
特性
IUPAC Name |
(2S)-6-amino-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c15-12(17)8-4-7-11(13(18)19)16-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,15,17)(H,16,20)(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURMFLXRPFTILO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551703 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-6-oxo-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Benzyloxycarbonyl-L-homoglutamine | |
CAS RN |
83793-19-5 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-6-oxo-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








